ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that contains a pyrazole ring substituted with an ethyl ester, an amino group, an iodine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the iodine atom: The iodination of the pyrazole ring can be carried out using iodine or an iodine-containing reagent such as N-iodosuccinimide.
Esterification: The carboxylic acid group on the pyrazole ring can be esterified using ethanol and a suitable catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles such as halides, thiols, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide, thiourea, or primary amines.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Deiodinated derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate
- Ethyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate
- Ethyl 3-amino-4-fluoro-1-methyl-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of the iodine atom, which can impart distinct chemical and physical properties such as increased molecular weight, altered electronic distribution, and potential for specific interactions with biological targets.
Properties
IUPAC Name |
ethyl 5-amino-4-iodo-2-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10IN3O2/c1-3-13-7(12)5-4(8)6(9)10-11(5)2/h3H2,1-2H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLFWERPIQSNLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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